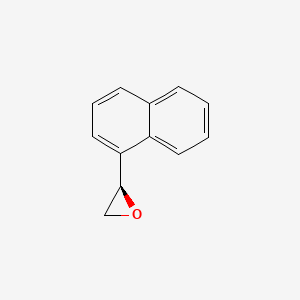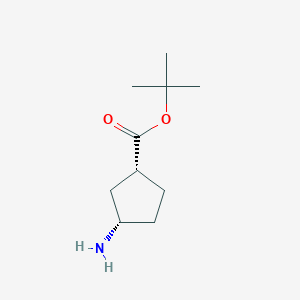![molecular formula C16H24N2O2 B6599128 tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate CAS No. 2137062-14-5](/img/structure/B6599128.png)
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O (carbamoyl moiety), is a functional group that consists of a carbonyl group (C=O) linked to an amine (NH2) and an alcohol (R-OH). Tert-butyl carbamate, or Boc-amine, is a carbamate derivative commonly used in organic synthesis .
Synthesis Analysis
The synthesis of carbamates often involves the reaction of an amine with an isocyanate in the presence of a catalyst. Alternatively, carbamates can be synthesized from chloroformates and amines.Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) linked to an amine (NH2) and an alcohol (R-OH). The specific structure of “tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate” would involve a tert-butyl group, a phenyl group, and a cyclobutyl group .Chemical Reactions Analysis
Carbamates are involved in a variety of chemical reactions. They can act as protecting groups for amines in organic synthesis. The carbamate group can be removed (deprotected) under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Carbamates, in general, are stable compounds. They are typically solid at room temperature and are soluble in common organic solvents .Mécanisme D'action
Target of Action
Tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate, also known as tert-Butyl (((1r,3r)-3-amino-1-phenylcyclobutyl)methyl)carbamate, is a carboxylic acid ester derivative It is used as a pharmaceutical intermediate and in medical experimental research , suggesting that it may interact with various biological targets.
Mode of Action
As a pharmaceutical intermediate, it likely interacts with its targets to induce changes that contribute to its overall effect .
Biochemical Pathways
As a pharmaceutical intermediate, it may be involved in various biochemical reactions depending on the specific context of its use .
Result of Action
As a pharmaceutical intermediate, the specific effects would likely depend on the context of its use .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUBWBIZGQUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

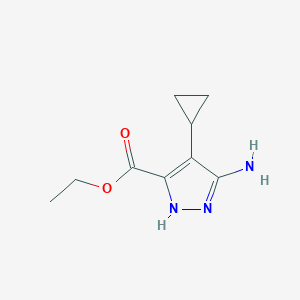
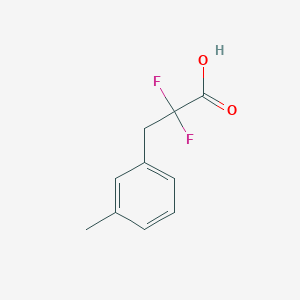
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)

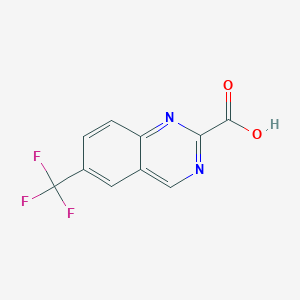


![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


